(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde
Description
Properties
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h7-11H,4-6H2,1-3H3/t9-,10+,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABNXZOGNPUSY-VWYCJHECSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460099 | |
| Record name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80434-59-9 | |
| Record name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde can be achieved through several methods. One common approach involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . Another method includes the use of bromoacetyl bromide and (−)-menthol to produce brominated menthol ester, which undergoes substitution reactions with amines to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist for transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of coolness . This interaction leads to the activation of the receptor, resulting in the desired physiological effects.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The table below compares (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbaldehyde with compounds of high structural similarity (≥0.93 similarity score, as per ):
Functional Group-Driven Reactivity
- Aldehyde vs. Alcohol : The aldehyde group in this compound confers higher electrophilicity compared to menthol’s hydroxyl group, making it more reactive in nucleophilic additions (e.g., Grignard reactions) or redox transformations .
- Aldehyde vs. Carboxylic Acid : The carboxylic acid derivative (CAS 16052-40-7) exhibits acidic properties (pKa ~4-5) and forms stable salts, whereas the aldehyde is neutral and prone to oxidation .
Stereochemical and Physicochemical Differences
- Stereochemistry : The (1R,2S,5R) configuration is conserved in menthol and its derivatives, but substituent alterations (e.g., trans-4-butyl in 39750-93-1) modify steric bulk and solubility .
- Physical State : Menthol is a crystalline solid (mp 42–45°C), while the aldehyde is likely a liquid (analogous to methylcyclohexanecarbaldehyde derivatives in ).
Biological Activity
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbaldehyde is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This compound, with the molecular formula CHO, is characterized by its unique cyclohexane structure and specific stereochemistry. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.
- Molecular Formula : CHO
- Molecular Weight : 168.28 g/mol
- CAS Number : 80434-59-9
- SMILES Notation : CC(C)C1(CCCCC1)C=O
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes.
- Anti-inflammatory Effects : Some findings indicate that the compound may reduce inflammation markers in vitro, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence that this compound can protect neuronal cells from oxidative stress, which is significant for neurodegenerative disease research.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antimicrobial Activity
A study evaluated the efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays were conducted to assess the effect of this compound on RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The treatment with this compound resulted in a notable decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Neuroprotection
Research involving neuronal cell lines exposed to oxidative stress revealed that treatment with this compound led to a significant reduction in cell death compared to untreated controls. This protective effect was attributed to the compound's ability to enhance antioxidant enzyme activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
